
3-(2-phenyl-1H-indol-3-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-phenyl-1H-indol-3-yl)prop-2-enenitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research .
Métodos De Preparación
The synthesis of 3-(2-phenyl-1H-indol-3-yl)prop-2-enenitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-phenylindole with acrylonitrile under basic conditions. The reaction typically requires a catalyst such as potassium carbonate and is carried out in a solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
3-(2-phenyl-1H-indol-3-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Aplicaciones Científicas De Investigación
3-(2-phenyl-1H-indol-3-yl)prop-2-enenitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2-phenyl-1H-indol-3-yl)prop-2-enenitrile involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as enzyme inhibition and receptor modulation . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
3-(2-phenyl-1H-indol-3-yl)prop-2-enenitrile can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
2-phenylindole: A precursor in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
110561-78-9 |
|---|---|
Fórmula molecular |
C17H12N2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
3-(2-phenyl-1H-indol-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C17H12N2/c18-12-6-10-15-14-9-4-5-11-16(14)19-17(15)13-7-2-1-3-8-13/h1-11,19H |
Clave InChI |
VXYCSDDGHBJDNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



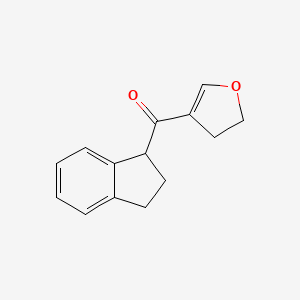
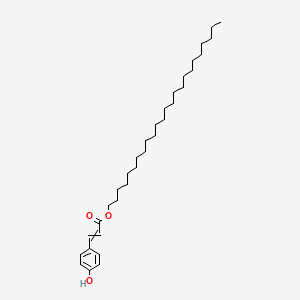
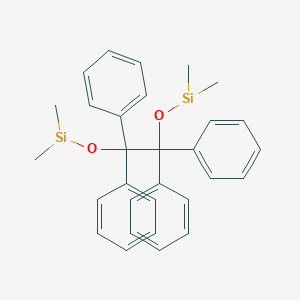
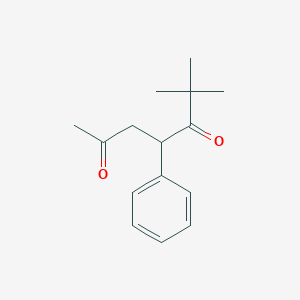

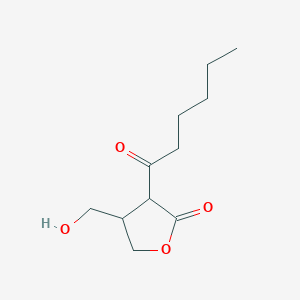
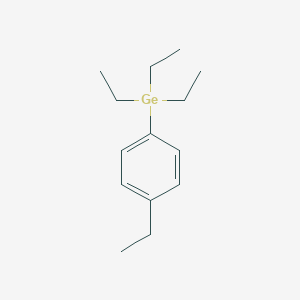
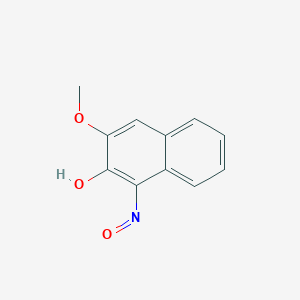
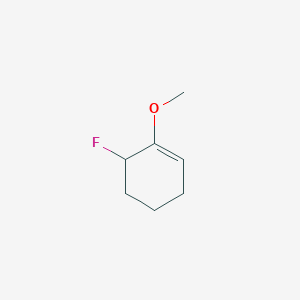
amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)


